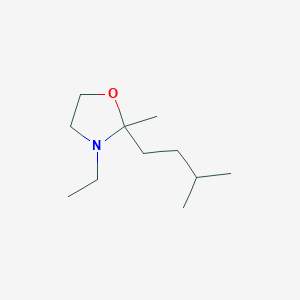

3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine

Vue d'ensemble

Description

3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine, also known as this compound, is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrochlorination and Ring-Opening Reactions

The compounds 2-(ethoxycarbonylmethyl)-δ2-1,3-oxazoline and 1-methyl-2-(methoxycarbonylmethylene)-1,3-oxazolidine, related to 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine, can undergo hydrochlorination at specific bonds with subsequent opening of the oxazolidine ring. This process, depending on reaction conditions, leads to various products, showcasing the compound's utility in organic synthesis (D. Tikhomirov, O. S. Slyadenskaya, & A. Eremeev, 1992).

Structural Analysis and Conformation Studies

Research on the structure of various 3-arylsulfonyl-1,3-oxazolidines has been conducted to determine the absolute configuration of their chiral centers. The oxazolidine rings in these compounds exhibit distinct conformations, such as twist or envelope shapes, which are crucial for understanding their chemical behavior and potential applications (M. Bolte, S. Monz, & K. Wagner, 1999).

Synthesis and Use in Herbicide Safeners

The synthesis of 3-dichloroacetyl-2-methyl-2-ethyl-1,3-oxazolidine, a herbicide safener, involves the use of various starting materials and achieves a high yield. The structure of this compound was characterized using UV, IR, 1H-NMR, and GC—MS, indicating its potential application in agricultural sciences (Cao Xian-lian, 2007).

Enantioselective Synthesis and Stereochemistry

Studies have been conducted on the enantioselective synthesis of β-amino acids (esters) using oxazolidine compounds, including the conversion of amino alcohol products to aromatic and aliphatic β-amino esters, which are precursors to β-lactams. This highlights the compound's role in the synthesis of biologically active molecules (Mohamed K. Mokhallalati, M. Wu, & L. N. Pridgen, 1993).

Novel Synthesis Methods and Kinetic Modeling

Research on enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate has been conducted. The study focused on synthesizing 3-ethyl-1,3-oxazolidin-2-one, exploring various parameters affecting reaction rate and conversion. Kinetic constants and activation energy were determined for each step, providing insights into the compound's synthesis and potential applications in pharmaceuticals or material science (G. Yadav & Sandip V. Pawar, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine is moisture in polyurethane and polyurea systems . It acts as a moisture scavenger, safely and effectively eliminating moisture from raw materials in these systems .

Mode of Action

this compound interacts with its targets by reacting with water. This reaction yields a volatile ketone and an amino alcohol . This compound also serves as a reactive diluent for urethane prepolymers, replacing the polyol component .

Biochemical Pathways

Its reaction with water can be considered a part of its biochemical pathway, leading to the formation of a volatile ketone and an amino alcohol .

Pharmacokinetics

It’s known that this compound is soluble in polyols and most organic solvents , which could potentially influence its bioavailability.

Result of Action

The result of the action of this compound is the effective elimination of moisture from raw materials in polyurethane and polyurea systems . This leads to improvements in gloss, surface appearance, and coating performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture in the environment can trigger its reaction, leading to the formation of a volatile ketone and an amino alcohol . .

Propriétés

IUPAC Name |

3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-5-12-8-9-13-11(12,4)7-6-10(2)3/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKGLDATLCWEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC1(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869934 | |

| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143860-04-2 | |

| Record name | 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143860-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143860042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)

![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)

![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)

![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)